1-Methanesulfonylpyrrole
Overview
Description
Preparation Methods
1-Methanesulfonylpyrrole is synthesized through a series of chemical reactions. One common method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of sulfonyl chlorides in the presence of a base to introduce the methanesulfonyl group onto the pyrrole ring . These synthetic routes are typically carried out under mild reaction conditions and yield the desired product in good to excellent yields .
Chemical Reactions Analysis
1-Methanesulfonylpyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like iron(III) chloride . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrroles and sulfonyl derivatives.
Scientific Research Applications
1-Methanesulfonylpyrrole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential use in drug development due to its ability to interact with various biological targets.
Material Science: This compound is used in the synthesis of polypyrrole-based hybrid nanocomposites, which have improved physical, chemical, and biomedical properties.
Microbial Metabolism: Methanesulfonic acid, related to this compound, plays a role in microbial metabolism and supports the growth of specialized methylotrophs.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpyrrole involves its interaction with various molecular targets and pathways. As an alkylating agent, it undergoes fission of its alkyl-oxygen bonds, allowing it to react within the intracellular milieu . This interaction can lead to the formation of methanesulfonyl enzyme derivatives, which have implications for understanding enzyme activities and interactions .
Comparison with Similar Compounds
1-Methanesulfonylpyrrole can be compared with other similar compounds, such as:
Methanesulfonic Acid: Used in microbial metabolism and as an etchant in material science.
Methanesulfonyl Fluoride: Acts as an inhibitor of acetylcholinesterase in biochemistry studies.
Alkylammonium Methanesulfonates: Studied for their properties in forming smectic A phase in liquid crystals.
Properties
IUPAC Name |
1-methylsulfonylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLSDRSVBEBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523818 | |
Record name | 1-(Methanesulfonyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51832-28-1 | |
Record name | 1-(Methanesulfonyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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